molecular formula C14H16N4OS B5679345 N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine

N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine

Cat. No. B5679345
M. Wt: 288.37 g/mol
InChI Key: HJLZXGCENNXQIB-UHFFFAOYSA-N
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Description

The compound "N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine" belongs to a class of chemicals that typically feature benzothiazole and oxadiazole rings. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The synthesis and analysis of such compounds can provide insights into their potential uses and properties.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves condensation reactions. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine is achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol, indicating a common route for synthesizing benzothiazole compounds via condensation processes (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, the structure of a similar compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, highlighting the planar nature of benzothiazol and imidazol rings with a dihedral angle of 6.37° between them, suggesting a potential structural similarity (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzothiazoles are known to undergo various chemical reactions, including acylation and methylation, to produce derivatives with potential antitumor activities. These reactions are crucial for modifying the chemical properties of benzothiazole compounds for specific applications (Chua et al., 1999).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-2-12-17-18-14(19-12)15-9-5-8-13-16-10-6-3-4-7-11(10)20-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLZXGCENNXQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NCCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-Benzothiazol-2-YL)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine

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